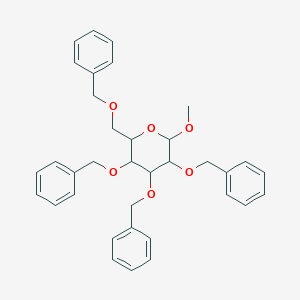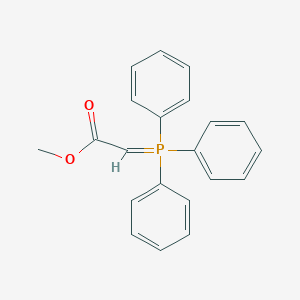
N-Nitrosoanatabine
Übersicht
Beschreibung
Molecular Structure Analysis
N-Nitrosoanatabine contains a total of 26 bonds, including 15 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 N-nitroso group (aliphatic), and 1 Pyridine .Chemical Reactions Analysis
N-Nitrosoanatabine is a part of the tobacco-specific nitrosamines (TSNAs) group, which are formed by N-nitrosation of nicotine and other minor tobacco alkaloids after harvesting of tobacco and during smoking . Nitrosamines are not directly carcinogenic. Metabolic activation is required to convert them to the alkylating agents that modify bases in DNA, inducing mutations .Physical And Chemical Properties Analysis
N-Nitrosoanatabine has a density of 1.2±0.1 g/cm3, a boiling point of 367.8±42.0 °C at 760 mmHg, and a flash point of 176.2±27.9 °C . It has a molar refractivity of 54.4±0.5 cm3, a polar surface area of 46 Å2, and a molar volume of 154.0±7.0 cm3 .Wissenschaftliche Forschungsanwendungen
Tobacco-Specific Nitrosamines (TSNAs) Exposure Assessment
NAT is one of the tobacco-specific nitrosamines (TSNAs), which are an important group of carcinogens found in tobacco and tobacco smoke . In a study conducted by the Population Assessment of Tobacco and Health (PATH), NAT was used as one of the biomarkers to describe and characterize the levels of TSNAs . The study measured total TSNAs in adults who provided urine using automated solid-phase extraction coupled to isotope dilution liquid chromatography–tandem mass spectrometry .
Tobacco Product and Human Exposure Evaluations
The PATH Study used NAT to provide estimates of TSNA exposure among US adult users of a variety of tobacco products . These data can inform future tobacco product and human exposure evaluations and related regulatory activities .
Electronic Cigarette (EC) Liquid Analysis
An experimental method was developed for the collection and analysis of TSNAs, including NAT, that are present in electronic cigarette (EC) liquid or are released from aerosol samples . This method uses a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system .
Determination of TSNAs in Tobacco and Tobacco Products
NAT is used in the determination of TSNAs in tobacco and tobacco products . This includes ground tobacco, cigarette filler, cigar filler, smokeless tobacco products (e.g., moist snuff, snus, chewing tobacco, and dry snuff), and nicotine pouches .
Tobacco Carcinogen Research
NAT, as a prevalent TSNA, is used in research related to more than 70 carcinogens, including TSNAs, that have been identified in tobacco and cigarette smoke .
EC Aerosol Analysis
The same experimental method used for EC liquid analysis can also be used for the analysis of aerosols . This method can measure the concentration of TSNAs, including NAT, in aerosol samples of commercial EC solutions .
Safety and Hazards
Wirkmechanismus
Target of Action
N-Nitrosoanatabine (NAT) is a member of the class of tobacco-specific nitrosamines (TSNAs) . TSNAs are carcinogenic compounds formed through the burning, curing, and fermentation of tobacco leaves .
Mode of Action
Metabolic activation is required to convert them into alkylating agents that modify bases in DNA, inducing mutations . The specific alkylating agents vary with the nitrosamine, but all are proposed to feature alkyldiazonium centers .
Biochemical Pathways
The formation of NAT and other TSNAs mainly results from the nitrosation of their precursor amines in tobacco . They can also be formed by nitrosation of nicotine, the overwhelmingly abundant tobacco alkaloid .
Pharmacokinetics
It’s known that the biological half-lives for nitrosamines like nnn and nat were found to be 184 and 540 minutes respectively in a study conducted on f344 rats . A relatively short biological half-life for the TSNAs suggests a correlation with carcinogenic potency .
Result of Action
It’s known that nitrosamines generally cause dna damage, leading to mutations and cancer . NAT, classified in the third group of carcinogens, belongs to the class of TSNAs .
Action Environment
The levels of NAT in tobacco can vary and significantly correlate to the amount of nitrate in tobacco . NAT is produced together with N′-nitrosonornicotine [NNN] and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone [NNK]) in tobacco . The environment in which NAT acts is primarily within the body of a tobacco user, where it can cause harmful effects.
Eigenschaften
IUPAC Name |
3-(1-nitroso-3,6-dihydro-2H-pyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h1-4,6,8,10H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOFAFWTOKDIFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN(C1C2=CN=CC=C2)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40868005 | |
| Record name | 1-Nitroso-1,2,3,6-tetrahydro-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40868005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Nitrosoanatabine | |
CAS RN |
887407-16-1 | |
| Record name | 1-Nitroso-1,2,3,6-tetrahydro-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40868005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 887407-16-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methyl-2-methylaminoimidazo[4,5-F]quinoline](/img/structure/B13716.png)
![3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline](/img/structure/B13717.png)










